molecular formula C19H20F3N5O2 B2830205 N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1396876-27-9

N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2830205
CAS No.: 1396876-27-9
M. Wt: 407.397
InChI Key: WVBVFPLKFLCOTM-UHFFFAOYSA-N
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Description

N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a piperidine ring, a pyrazine moiety, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the pyrazine and trifluoromethylphenyl groups. The final step often involves the formation of the oxalamide linkage.

    Piperidine Derivative Synthesis: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Pyrazine Moiety: The pyrazine group can be introduced via nucleophilic substitution reactions using pyrazine derivatives.

    Formation of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through electrophilic aromatic substitution reactions.

    Oxalamide Formation: The final step involves the reaction of the intermediate compounds with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(pyrazin-2-yl)piperidin-1-yl)benzamide
  • N-(4-(trifluoromethyl)phenyl)piperidin-1-yl)acetamide
  • N-(4-(pyrazin-2-yl)piperazin-1-yl)phenanthridine

Uniqueness

N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrazine and piperidine moieties contribute to its binding affinity and selectivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by the presence of a pyrazine ring, a piperidine ring, and a trifluoromethyl-substituted phenyl group. Its molecular formula is C19H22F3N4O2C_{19}H_{22}F_{3}N_{4}O_{2} with a molecular weight of approximately 392.4 g/mol. The detailed structural representation is crucial for understanding its interactions at the molecular level.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring : Cyclization reactions using suitable precursors.
  • Introduction of the Pyrazine Ring : Achieved through nucleophilic substitution.
  • Trifluoromethyl Substitution : Incorporation of the trifluoromethyl group into the phenyl ring.
  • Coupling Reaction : Final amide bond formation between the piperidine and phenyl components.

Antiviral Activity

Research has indicated that derivatives of piperidine and pyrazine exhibit significant antiviral properties. For instance, compounds similar to this compound have shown activity against various viral strains, including HIV and HSV-1. A study reported that certain derivatives demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and HSV-1, with cytotoxic concentrations (CC50) ranging from 54 to 100 μM in cell lines .

Antibacterial and Antifungal Activity

The compound's structural motifs are linked to antibacterial and antifungal activities as well. Research on similar piperazine derivatives has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or bacterial metabolism.
  • Receptor Interaction : Binding to cellular receptors can modulate signaling pathways, potentially leading to therapeutic effects.

Study 1: Antiviral Screening

A comprehensive screening of piperidine derivatives revealed that several compounds exhibited antiviral activity against HIV-1. Notably, derivatives with similar structural features to this compound were highlighted for their ability to inhibit viral replication effectively .

Study 2: Antimicrobial Evaluation

In another study, a series of piperazine derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced activity against both bacterial and fungal pathogens compared to their non-substituted counterparts .

Data Tables

Activity Type Target Organism/Virus IC50/CC50 (µM) Reference
AntiviralHIV-154
AntiviralHSV-192
AntibacterialStaphylococcus aureus45
AntifungalCandida albicans60

Properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O2/c20-19(21,22)14-2-1-3-15(10-14)26-18(29)17(28)25-11-13-4-8-27(9-5-13)16-12-23-6-7-24-16/h1-3,6-7,10,12-13H,4-5,8-9,11H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBVFPLKFLCOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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